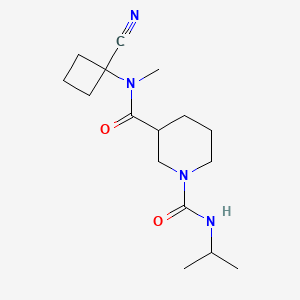

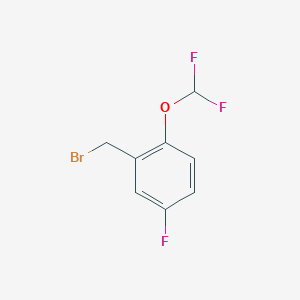

![molecular formula C11H10FN5O2S B2924069 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 869068-21-3](/img/structure/B2924069.png)

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide, commonly known as FTA, is a synthetic compound that has gained significant attention in the field of scientific research. FTA is a member of the triazine family of compounds and is known for its potent biological activities. In

Scientific Research Applications

Antiviral Activity

The triazine scaffold, which is part of the compound’s structure, has been associated with antiviral properties. Compounds with similar structures have been synthesized and reported to exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The presence of the amino group and the triazine ring could potentially interact with viral enzymes or proteins, disrupting their function and inhibiting viral replication.

Anti-HIV Potential

Derivatives of triazine have been explored for their anti-HIV activity. These compounds can be designed to target specific proteins involved in the HIV replication cycle. The structural features of the compound, such as the sulfanyl group and the fluorophenyl moiety, may contribute to its potential efficacy against HIV strains by interfering with the virus’s ability to infect cells or replicate its genetic material .

Anticancer Applications

The indole derivatives, which share some structural similarities with our compound, have shown a range of biological activities, including anticancer effects. The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with targeted anticancer properties. This could involve disrupting cell signaling pathways or directly damaging DNA in cancer cells .

Antimicrobial Properties

Compounds containing the triazine nucleus have been investigated for their antimicrobial potential. The compound could be synthesized into derivatives that exhibit activity against a broad spectrum of bacteria and fungi. Its mechanism could involve the inhibition of essential enzymes or interference with cell wall synthesis in microbial pathogens .

Enzyme Inhibition

The triazine core is known to interact with various enzymes, potentially acting as an inhibitor. This application is crucial in the development of new therapeutic agents for diseases where enzyme malfunction or overactivity is a factor. The compound could be modified to increase its specificity and potency against particular enzymes of interest .

Agricultural Chemicals

The structural components of the compound suggest potential use in agriculture as a herbicide or pesticide. Similar compounds have been established for residues in crops like soybeans. The compound could be developed to target specific pests or weeds, providing a more environmentally friendly alternative to traditional chemicals .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets due to its heterocyclic moiety .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, including inhibition or activation of enzymes, modulation of ion channels, or interaction with receptor proteins .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents, suggesting good bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2S/c12-7-3-1-2-4-8(7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTLDKDZTMNOHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=CC(=O)N2N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

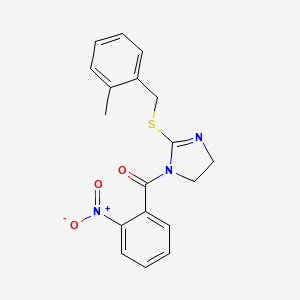

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)

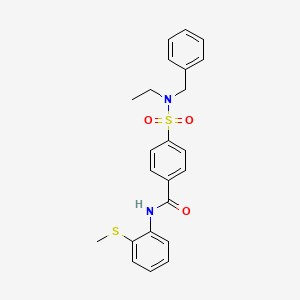

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2923989.png)

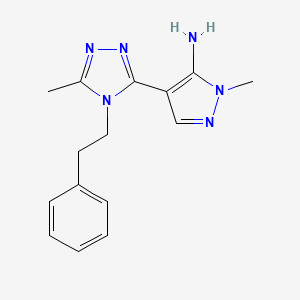

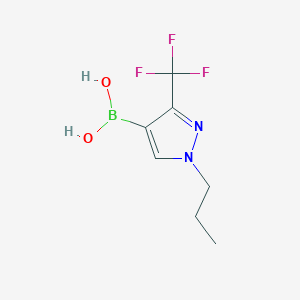

![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)

![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)

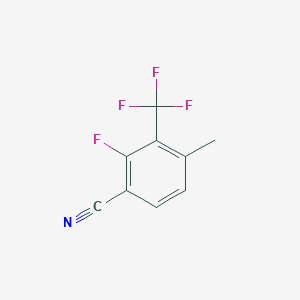

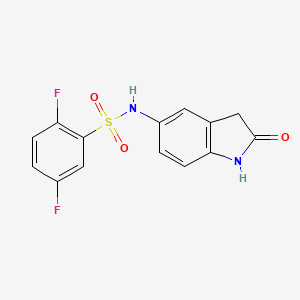

![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)